Cycloartane-3,24,25-triol
Description
Contextualization within Cycloartane-Type Triterpenoids Research
Cycloartane-type triterpenoids are a large and structurally diverse group of natural products. nih.gov These compounds are characterized by a distinctive tetracyclic triterpenoid (B12794562) skeleton with a cyclopropane (B1198618) ring, known as the cycloartane (B1207475) framework. nih.gov They are widely distributed throughout the plant kingdom and have been isolated from hundreds of plant families. nih.govtandfonline.com
The Schisandraceae family, for instance, is a notable source of triterpenoids with varied carbon frameworks, including cycloartanes. researchgate.net Research has also identified cycloartane-type triterpenoids as significant bioactive components in the roots of Astragalus membranaceus var. mongholicus. tandfonline.com The structural diversity of these compounds has also captured the interest of synthetic organic chemists. researchgate.net
Cycloartane-3,24,25-triol, with its specific chemical structure, is one of many such compounds being studied. It has been reported in organisms such as Abies forrestii and Dysoxylum malabaricum. nih.gov The compound has also been isolated from the barks of Aphanamixis polystachya and can be derived from the biotransformation of other cycloartane-type terpenes by fungi like Glomerella fusarioides. biocrick.com
Significance and Current Academic Research Focus on this compound
The primary significance of this compound in academic research lies in its potential as a therapeutic agent, particularly in the context of cancer. A substantial body of research has been dedicated to investigating its anticancer properties.
Studies have shown that this compound exhibits potential as an anti-cancer agent, specifically against prostate cancer. biocrick.comresearchgate.net Research has demonstrated that this compound can reduce the viability of prostate cancer cell lines, PC-3 and DU145. biocrick.comresearchgate.net The mechanism behind this activity is linked to the inhibition of Myotonic dystrophy kinase-related Cdc42–binding kinase (MRCKα). biocrick.comresearchgate.netaacrjournals.org MRCK kinases play a role in tumor progression and metastasis. aacrjournals.orgresearchgate.net
One study found that this compound showed strong selectivity towards MRCKα kinase out of 451 kinases investigated. researchgate.net The combined kinase inhibition and in vitro antiproliferation activity make it a candidate for further investigation to determine its efficacy in vivo. aacrjournals.orgresearchgate.net
Beyond its anticancer potential, (24S)-Cycloartane-3β,24,25-triol, a stereoisomer of the compound, has been shown to possess antitubercular activity against Mycobacterium tuberculosis. chemicalbook.com This particular isomer can be isolated from the flowers of Chrysanthemum morifolium. chemicalbook.com
The table below summarizes key research findings related to the biological activity of this compound.
| Research Area | Cell Lines/Organism | Key Findings | Citations |
| Anticancer (Prostate) | PC-3 and DU145 | Reduces cell viability. Inhibits MRCKα kinase. | biocrick.com, researchgate.net, aacrjournals.org |
| Antitubercular | Mycobacterium tuberculosis H37Rv | Exhibits antitubercular activity (MIC: 32 μg/mL). | chemicalbook.com |
Properties
CAS No. |
57586-98-8 |
|---|---|
Molecular Formula |
C30H52O3 |
Appearance |
Powder |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies for Cycloartane 3,24,25 Triol
Botanical and Fungal Bioprospecting for Cycloartane-3,24,25-triol
Bioprospecting for this compound involves the systematic investigation of plant and fungal biodiversity to identify new sources of this valuable compound. This process includes the collection, extraction, and chemical screening of diverse biological materials.
Identification and Characterization in Plant Species
Research has led to the identification of this compound or its close structural analogs in a variety of plant families. The compound often occurs alongside other cycloartane-type triterpenoids.
Tillandsia recurvata : Known as the Jamaican ball moss, this plant has been a subject of phytochemical investigation. While at least 20 cycloartanes have been identified in its organic solvent extracts, this compound is noted as a close analog of compounds identified and isolated from this species. iiarjournals.orgresearchgate.netresearchgate.net
Dysoxylum malabaricum : From the bark of this plant, a stereoisomer of the target compound, specifically 3β,24R,25-trihydroxycycloartane, has been isolated. researchgate.net Bioassay-guided fractionation of the dichloromethane-methanol bark extract has been employed to isolate new cycloartane-type triterpenoids. nih.govnih.gov
Landoltia punctata : In this aquatic monocot, a glycoside form of the compound, (3β,24S)-9,19-cycloartane-3,24,25-triol 3-O-[β-d-glucopyranosyl-(1→2)]-[β-d-glucopyranosyl-(1→6)]-β-d-glucopyranoside, was identified for the first time within the Lemnaceae family. nih.gov Its structure was elucidated using spectroscopic and chemical methods. nih.gov
Combretum mellifluum : Analysis of the ethanolic extract from the leaves of this plant led to the identification of epimeric mixtures of new cycloartane-type triterpenoids, including 2α,3β,24β-trihydroxy-cycloart-25-ene and 2α, 3β, 24α-trihydroxy-cycloart-25-ene, which are isomers of this compound. nih.govresearchgate.net
Chrysanthemum morifolium : Investigations into the edible flower extract of this plant have revealed a rich profile of triterpene diols and triols. nih.govresearchgate.net While not specifying this compound, studies have isolated related compounds such as (24S)-25-methoxycycloartane-3beta,24,28-triol from the nonsaponifiable lipid fraction, indicating the presence of the core cycloartane (B1207475) triol structure within the species. nih.govacs.org
Euphorbia spp. : Several species within the Euphorbia genus are known to produce cycloartane triterpenoids. Studies on Euphorbia macrostegia have led to the isolation of related compounds like cycloart-25-ene-3β, 24-diol. brieflands.comresearchgate.net This diol has also been reported in Euphorbia portlandica. nih.gov
Parthenium argentatum : The resin from this plant, also known as guayule, is a rich source of diverse cycloartane- and lanostane-type triterpenoids. nih.govnih.gov While numerous related structures have been isolated and characterized, the specific presence of this compound has not been explicitly detailed in the cited research. nih.govnih.govacs.org
Table 1: Occurrence of this compound and Related Compounds in Plant Species
| Plant Species | Compound Identified | Reference |
|---|---|---|
| Tillandsia recurvata | This compound (Identified as a close analog) | iiarjournals.orgresearchgate.netresearchgate.net |
| Dysoxylum malabaricum | 3β,24R,25-trihydroxycycloartane (Stereoisomer) | researchgate.net |
| Landoltia punctata | (3β,24S)-9,19-cycloartane-3,24,25-triol (as a glycoside) | nih.gov |
| Combretum mellifluum | 2α,3β,24-trihydroxy-cycloart-25-ene (Isomer) | nih.govresearchgate.net |
| Chrysanthemum morifolium | (24S)-25-methoxycycloartane-3beta,24,28-triol (Related Triol) | nih.govacs.org |
| Euphorbia spp. | Cycloart-25-ene-3β, 24-diol (Related Diol) | brieflands.comnih.gov |
Exploration of Fungal Strains in Cycloartane Isolation Research
Certain fungal strains have demonstrated the ability to synthesize or modify triterpenes, presenting an alternative to botanical extraction.
Glomerella fusarioides : This fungus has been utilized in the biotransformation of other cycloartane-type triterpenes. nih.gov Research has shown that when cycloartenol (B190886) is introduced to cultures of Glomerella fusarioides, it is converted into several metabolites, one of which is Cycloartane-3β,24,25-triol. nih.govacs.org This biotransformation pathway offers a potential method for the targeted production of the compound. nih.govacs.org
Chromatographic and Spectroscopic Techniques for Research Isolation and Purification
The isolation and purification of this compound from complex natural extracts require a multi-step approach involving various chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC) in Research Isolation
High-Performance Liquid Chromatography (HPLC) is an essential tool for the final purification of cycloartane triterpenoids, offering high resolution and sensitivity.
Reversed-Phase HPLC (RP-HPLC) : This is the most commonly employed HPLC technique for the separation of triterpenoids. nih.govacs.org Researchers have successfully used RP-C18 columns with gradient elution systems, typically involving methanol (B129727) and water, to isolate pure cycloartane compounds from fractions previously separated by column chromatography. nih.govnih.gov For instance, minor constituents from the resin of Parthenium argentatum were purified by RP-C18 HPLC. nih.govacs.org The purity of isolated compounds is often confirmed by analytical HPLC. iiarjournals.org
Column Chromatography and Gel-Permeation Chromatography Applications
Column chromatography (CC) and gel-permeation chromatography (GPC) are fundamental techniques used for the initial fractionation of crude extracts and the separation of compounds based on polarity and size.
Silica (B1680970) Gel Column Chromatography : This is a widely used and effective method for the initial separation of terpenoids from plant extracts. nih.govresearchgate.net Extracts are typically applied to a silica gel column and eluted with a solvent system of increasing polarity, such as gradients of hexane (B92381), chloroform, ethyl acetate, and methanol. brieflands.comspandidos-publications.comusm.my This process allows for the separation of the complex extract into multiple fractions with reduced complexity, concentrating the target cycloartanes for further purification. nih.gov
Gel-Permeation Chromatography (GPC) : GPC is used to separate compounds based on their molecular size. For cycloartane isolation, Sephadex LH-20 is a common stationary phase. nih.govacs.org For example, a hexane fraction from Parthenium argentatum resin was further fractionated on a Sephadex LH-20 column to separate constituents before subsequent purification steps. nih.govacs.org
Specialized Extraction and Fractionation Strategies for Research Sample Preparation
The initial preparation of the research sample is critical for the successful isolation of this compound. This involves carefully selected extraction and liquid-liquid partitioning methods.
Solvent Extraction : The process typically begins with the extraction of the dried and powdered plant material using organic solvents. Dichloromethane-methanol or ethanolic extracts are common starting points for isolating cycloartanes. nih.govnih.gov
Solvent-Solvent Partitioning : The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. A common strategy involves partitioning an aqueous methanol extract against a nonpolar solvent like hexane to remove lipids and other nonpolar constituents. nih.govacs.org The remaining aqueous methanol fraction can then be further extracted with solvents of intermediate polarity, such as chloroform, to enrich the cycloartane content. nih.govacs.org This systematic fractionation significantly simplifies the subsequent chromatographic purification steps.
Table 2: Summary of Isolation and Purification Techniques
| Technique | Purpose | Typical Application/Stationary Phase | Reference |
|---|---|---|---|
| Solvent Extraction | Initial recovery of compounds from raw material | Methanol, Dichloromethane, Ethanol | nih.govnih.gov |
| Solvent-Solvent Partitioning | Preliminary fractionation based on polarity | Hexane, Chloroform, Aqueous Methanol | nih.govacs.org |
| Silica Gel Column Chromatography | Primary chromatographic separation of fractions | Silica Gel | nih.govresearchgate.netspandidos-publications.com |
| Gel-Permeation Chromatography | Separation based on molecular size | Sephadex LH-20 | nih.govacs.org |
| High-Performance Liquid Chromatography (HPLC) | Final purification of isolated compounds | Reversed-Phase C18 (RP-C18) | nih.govnih.gov |
Biosynthetic Pathways and Biotransformation Studies of Cycloartane 3,24,25 Triol
Elucidation of Enzymatic and Metabolic Pathways for Cycloartane-3,24,25-triol Biosynthesis
The biosynthesis of this compound is a multi-step process that begins with the general isoprenoid pathway, the source of all triterpenoids. nih.gov In plants and other photosynthetic organisms, the initial building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized through both the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. nih.govacs.org These five-carbon units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head to produce squalene. nih.gov
The crucial step that defines the cycloartane (B1207475) skeleton is the cyclization of 2,3-oxidosqualene (B107256). In photosynthetic organisms, this reaction is catalyzed by the enzyme cycloartenol (B190886) synthase. acs.org This enzyme facilitates a proton-initiated cyclization cascade of 2,3-oxidosqualene to form the protosteryl cation, which is then rearranged to create the characteristic cyclopropane (B1198618) ring (C-9/C-19) of the cycloartane framework, yielding cycloartenol. acs.org
Starting from the precursor cycloartenol, a series of post-cyclization modifications, primarily oxidation reactions, are required to synthesize this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), which are responsible for introducing hydroxyl groups at specific positions on the triterpenoid (B12794562) scaffold. The formation of this compound involves the specific hydroxylation at the C-3, C-24, and C-25 positions. The C-3 hydroxyl group is already present in the cycloartenol precursor. Subsequent enzymatic hydroxylations at the C-24 and C-25 positions of the side chain complete the biosynthesis of the final triol compound.
Microbial Biotransformation Research of Cycloartane Precursors to this compound and Derivatives
Microbial biotransformation offers a powerful method for producing complex natural products like this compound from more accessible precursors. Research has demonstrated the utility of fungi for carrying out specific and efficient modifications of the cycloartane skeleton. nih.gov
A notable study investigated the biotransformation of several cycloartane-type triterpenes using the fungus Glomerella fusarioides. nih.gov When cycloartenol was used as the substrate, the fungus was able to convert it into this compound. nih.gov This transformation involves the enzymatic hydration of the side chain's double bond present in a likely intermediate, cycloart-25-ene-3β,24-diol, which was also identified as a product of the cycloartenol biotransformation. nih.gov This demonstrates the fungus's enzymatic machinery is capable of performing the specific hydroxylations required to produce the target compound.
The study also explored the transformation of other precursors. For instance, 24-methylenecycloartanol (B74860) was metabolized by G. fusarioides to yield different hydroxylated derivatives, showcasing the versatility of the fungus's enzymatic systems. nih.gov These biotransformation studies are crucial for developing biotechnological methods for the sustainable production of rare and valuable cycloartane triterpenoids.
| Precursor Compound | Transforming Microorganism | Resulting Products | Reference |
|---|---|---|---|
| Cycloartenol | Glomerella fusarioides | This compound, Cycloart-25-ene-3β,24-diol, Cycloartenone | nih.gov |
Molecular and Genetic Research on Biosynthetic Gene Clusters Involved in Cycloartane Production
The biosynthesis of complex specialized metabolites like cycloartanes is governed by genes that are often physically clustered together on a chromosome, forming a biosynthetic gene cluster (BGC). nih.govyoutube.com These BGCs co-localize the genes encoding the enzymes required for the entire metabolic pathway, from the initial precursor to the final product. nih.gov This clustering facilitates the coordinated regulation of the pathway.
For triterpenoids, BGCs are a central area of research for understanding their production and diversity. mdpi.com The BGC for a cycloartane-type triterpenoid would be expected to contain the gene for a specific oxidosqualene cyclase—in this case, cycloartenol synthase—which serves as the "core" enzyme that creates the foundational skeleton. mdpi.com
In addition to the core synthase gene, the cluster would include genes for subsequent modifying enzymes. Terpene diversification is primarily driven by terpene synthases (TPSs) and cytochrome P450s (CYPs). mdpi.com Therefore, the BGC for this compound would also harbor the genes for the specific CYP enzymes responsible for the hydroxylations at the C-24 and C-25 positions. The identification and characterization of these BGCs in plants and microbes are key to unlocking the potential for heterologous production, where the entire gene cluster is transferred to a host organism like yeast or a model plant to produce the desired compound. nih.govresearchgate.net Computational tools and genomic analyses are increasingly used to identify and predict these terpene-related BGCs in various organisms. mdpi.comnih.gov
Synthetic Strategies and Structural Modification Research for Cycloartane 3,24,25 Triol Analogs
Development of Total Synthesis Approaches Relevant to Cycloartane-3,24,25-triol Scaffolds
The total synthesis of complex cycloartane (B1207475) triterpenoids like this compound presents a formidable challenge to synthetic organic chemists due to the presence of a unique cyclopropane-containing tetracyclic core and a stereochemically rich side chain. While a complete total synthesis of this compound has not been extensively documented, strategies employed for the synthesis of other triterpenoids and the cycloartane nucleus provide a roadmap for potential synthetic routes.
A key consideration in the synthesis of the cycloartane scaffold is the construction of the characteristic 9,19-cyclopropane ring. Biomimetic approaches, inspired by the natural biosynthetic pathway, offer an elegant strategy. In nature, cycloartane triterpenoids are derived from the cyclization of (3S)-2,3-oxidosqualene. This cyclization is initiated by a proton, leading to a protosteryl cation, which then undergoes a series of cyclizations and rearrangements to form the cycloartane skeleton. The final step involves the formation of the cyclopropane (B1198618) ring through the deprotonation of a C-19 methyl group precursor. Replicating this intricate cascade in a laboratory setting is a significant undertaking. Synthetic strategies often involve the late-stage introduction of the cyclopropane ring onto a pre-formed tetracyclic intermediate.
The stereoselective synthesis of the polyhydroxylated side chain of this compound is another critical aspect. The side chain, with its hydroxyl groups at positions 24 and 25, contributes significantly to the molecule's biological activity. Synthetic strategies would likely involve the use of chiral pool starting materials or the application of modern asymmetric synthesis methodologies to control the stereochemistry at these positions. Techniques such as substrate-controlled dihydroxylation or the use of chiral auxiliaries could be employed to achieve the desired stereoisomer.
While the total synthesis of this compound remains a future challenge, the existing knowledge in triterpenoid (B12794562) synthesis provides a solid foundation for the development of such routes, which would be invaluable for producing this and other related compounds for further biological evaluation.
Semi-Synthetic Derivatization for Structure-Activity Relationship (SAR) Studies
Semi-synthesis, involving the chemical modification of naturally abundant cycloartane triterpenoids, is a more practical and widely used approach for generating analogs for SAR studies. These studies are crucial for identifying the key structural features responsible for the biological activity of this compound and for optimizing its therapeutic properties. By systematically modifying different parts of the molecule, researchers can probe the influence of various functional groups and structural motifs on its biological effects. nih.gov
Modifications to the cycloartane scaffold can be broadly categorized into alterations of the tetracyclic core and derivatization of the side chain.
Core Modifications: The hydroxyl group at the C-3 position of the A-ring is a common site for modification. Esterification or etherification of this group can influence the compound's lipophilicity and, consequently, its cell permeability and pharmacokinetic properties. Oxidation of the C-3 hydroxyl to a ketone has also been explored in related cycloartane triterpenoids, often leading to changes in cytotoxic activity. benthamdirect.com For instance, studies on other cycloartane triterpenoids have shown that the presence of a ketone at C-3 can enhance α-glucosidase inhibitory activity. brieflands.com
Side Chain Modifications: The diol functionality at C-24 and C-25 in the side chain of this compound is a critical determinant of its biological activity. SAR studies on similar natural products have highlighted the importance of this region. For example, in a study of cycloartane triterpenoids from Dysoxylum malabaricum, modifications to the side chain were found to significantly impact their cytotoxic effects. nih.gov The presence and stereochemistry of these hydroxyl groups can influence interactions with biological targets. Derivatization of these hydroxyls through acetylation or other modifications can help to probe the importance of hydrogen bonding interactions.
The table below summarizes some common semi-synthetic modifications performed on cycloartane triterpenoids and their observed effects on biological activity, which can inform potential derivatization strategies for this compound.
| Modification Site | Type of Modification | Potential Impact on Biological Activity | Reference |
| C-3 Hydroxyl | Oxidation to Ketone | Altered cytotoxicity, potential increase in enzyme inhibition | benthamdirect.com |
| C-3 Hydroxyl | Esterification/Acetylation | Modified lipophilicity, altered cell permeability | nih.gov |
| Side Chain | Opening of epoxide rings | Generation of diols, leading to changes in cytotoxicity | nih.gov |
| Side Chain | Modification of hydroxyls | Probing hydrogen bond interactions, altered target binding | nih.gov |
These examples underscore the utility of semi-synthesis in generating a diverse library of this compound analogs. The resulting SAR data is invaluable for identifying pharmacophores and guiding the design of more potent and selective therapeutic agents.
Rational Design and Synthesis of this compound Derivatives for Targeted Biological Probing
The identification of specific molecular targets for this compound opens up avenues for the rational design and synthesis of derivatives as chemical probes to investigate its mechanism of action. A significant breakthrough in this area was the discovery that this compound is a potent and selective inhibitor of myotonic dystrophy kinase-related Cdc42–binding kinase α (MRCKα). nih.govnih.govresearchgate.net This finding provides a concrete basis for designing probes to study the interaction of this compound with MRCKα and to identify other potential binding partners in the proteome.
The rational design of such probes typically involves the introduction of a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, onto the cycloartane scaffold. This reporter group allows for the visualization or affinity-based capture of the probe and its interacting proteins. A critical aspect of probe design is the selection of an appropriate attachment point for the reporter group that does not significantly perturb the binding of the molecule to its target. SAR data, as discussed in the previous section, is instrumental in making this determination. For instance, if modifications at the C-3 position are well-tolerated without loss of activity, this could be a suitable site for linker and tag attachment.
Affinity-Based Probes: A common strategy for target identification and validation is the use of affinity-based probes. nih.gov This involves synthesizing a derivative of this compound that incorporates a biotin tag. Biotin's high affinity for streptavidin allows for the selective enrichment of the probe-protein complexes from cell lysates using streptavidin-coated beads. The captured proteins can then be identified by mass spectrometry. The synthesis of such a probe would involve attaching a linker to a suitable position on the this compound molecule, followed by conjugation to biotin.
Fluorescent Probes: Fluorescently labeled derivatives of this compound can be used to visualize its subcellular localization and to study its interaction with target proteins in living cells using techniques like fluorescence microscopy. The design principles for fluorescent probes are similar to those for affinity probes, with the key difference being the attachment of a fluorophore instead of a biotin tag.
The table below outlines a conceptual framework for the rational design and application of this compound-based probes.
| Probe Type | Reporter Group | Synthetic Strategy | Application |
| Affinity Probe | Biotin | Attachment of a linker with a terminal alkyne or azide (B81097) for click chemistry-mediated biotinylation. | Target identification and validation via affinity purification and mass spectrometry. |
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Conjugation of a fluorophore to a suitable position on the cycloartane scaffold, often via a linker. | Visualization of subcellular localization and protein interactions in live cells. |
The development of such rationally designed probes is a crucial step in translating the initial discovery of this compound's biological activity into a deeper understanding of its molecular mechanisms, which can ultimately guide the development of novel therapeutic strategies. purdue.edu
Advanced Analytical Research Techniques for Cycloartane 3,24,25 Triol Structural Elucidation and Quantification
High-Resolution Spectroscopic Analysis in Structural Research
High-resolution spectroscopy forms the cornerstone of structural analysis for cycloartane-type triterpenoids. These techniques allow researchers to piece together the molecular puzzle, from the foundational carbon skeleton to the subtle nuances of its three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like Cycloartane-3,24,25-triol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign the full proton (¹H) and carbon-¹³ (¹³C) chemical shifts and confirm the compound's unique structure. nih.gov
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment of all hydrogen atoms. For cycloartane (B1207475) triterpenoids, highly characteristic signals appear in the upfield region (typically δ 0.20–0.65 ppm), corresponding to the two geminal protons on the C-19 cyclopropane (B1198618) ring. nih.govresearchgate.net The signals for the numerous methyl groups provide further diagnostic information. The ¹³C NMR spectrum reveals the number of distinct carbon environments, differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
2D NMR: To establish the precise connectivity, 2D NMR experiments are essential. researchgate.net
Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another within the molecular framework. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the carbon atom to which it is directly attached. nih.gov
Rotating Frame Overhauser Effect Spectroscopy (ROESY): Used to determine the relative configuration of the molecule by identifying protons that are close in space, even if they are not directly bonded. researchgate.net
The combination of these NMR techniques allows for the unambiguous assignment of the cycloartane core and the specific positioning of the hydroxyl groups at C-3, C-24, and C-25. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Cycloartane Skeleton. (Note: Data is representative of the cycloartane class; specific shifts for this compound may vary slightly.)
| Position | Characteristic ¹H Chemical Shift (δ, ppm) | Characteristic ¹³C Chemical Shift (δ, ppm) |
| 3 | ~3.2 (m) | ~78.9 |
| 19 | ~0.33 and 0.55 (d, J ≈ 4.2 Hz) | ~20.0 |
| 18 | singlet | ~18.0 |
| 21 | doublet | ~18.2 |
| 28 | singlet | ~19.3 |
| 29 | singlet | ~25.5 |
| 30 | singlet | ~15.4 |
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental formula of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly valuable as it provides a highly accurate mass measurement, typically to within 5 ppm, allowing for the unambiguous determination of the molecular formula. rsc.orgtandfonline.com For this compound (C₃₀H₅₂O₃), HR-ESI-MS can confirm this exact elemental composition, distinguishing it from other isomers. uni.lu
In addition to molecular formula determination, the fragmentation patterns observed in MS/MS experiments can provide structural information about the side chain and the triterpenoid (B12794562) core.
Table 2: Predicted m/z Values for this compound Adducts in HR-ESI-MS. (Data sourced from PubChem.) uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₃₀H₅₃O₃⁺ | 461.39891 |
| [M+Na]⁺ | C₃₀H₅₂O₃Na⁺ | 483.38085 |
| [M+K]⁺ | C₃₀H₅₂O₃K⁺ | 499.35479 |
| [M+NH₄]⁺ | C₃₀H₅₆O₃N⁺ | 478.42545 |
| [M-H]⁻ | C₃₀H₅₁O₃⁻ | 459.38435 |
| [M+HCOO]⁻ | C₃₁H₅₃O₅⁻ | 505.38983 |
Ultraviolet (UV) spectroscopy is used to detect the presence of chromophores (light-absorbing groups) in a molecule. The basic cycloartane skeleton lacks significant UV absorption. For instance, a related compound, 16-Deoxyargentatin A, shows a UV λmax at 200 nm, indicating the absence of conjugated systems. acs.org
Electronic Circular Dichroism (ECD) spectroscopy is a critical technique for investigating the stereochemistry of chiral molecules. nih.gov Since this compound contains multiple stereocenters, its absolute configuration cannot be determined by NMR alone. ECD measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental ECD spectrum with spectra predicted through quantum mechanical calculations (Time-Dependent Density Functional Theory, TDDFT), the absolute configuration of the stereocenters can be confidently assigned. rsc.orgnih.gov This method is a powerful alternative when suitable crystals for X-ray crystallography cannot be obtained. spectroscopyeurope.com
Hyphenated Chromatographic-Spectrometric Coupling for Complex Mixture Analysis in Research
This compound is typically found in complex biological matrices, such as plant extracts, alongside numerous other structurally similar triterpenoids. nih.gov Isolating and analyzing the target compound requires a separation step prior to identification. Hyphenated techniques, which couple a chromatographic separation method with a spectroscopic detection method, are essential for this purpose.
The most common and powerful approach is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov In this technique, High-Performance Liquid Chromatography (HPLC) is used to separate the components of the extract. The eluent from the HPLC column is then directly introduced into the ion source of a mass spectrometer. This allows for the generation of a mass spectrum for each compound as it elutes from the column.
This approach is invaluable for:
Dereplication: Quickly identifying known compounds in an extract by comparing their retention times and mass spectra to a database, a process aided by modern strategies like feature-based molecular networking. rsc.orgnih.gov
Quantification: Measuring the concentration of this compound in a sample by integrating the peak area from the chromatogram.
Targeted Isolation: Guiding the fractionation of the extract to isolate new or target compounds for further offline analysis, such as comprehensive NMR studies. rsc.org
By combining the separation power of HPLC with the sensitivity and specificity of MS, researchers can efficiently characterize and quantify this compound even when it is a minor component in a complex natural product mixture.
In Vitro and Cellular Mechanistic Investigations of Cycloartane 3,24,25 Triol Biological Activities
Anti-Cancer Activity Research in Diverse Cell Line Models
The anti-cancer potential of Cycloartane-3,24,25-triol has been evaluated through its effects on the proliferation of various cancer cell lines. These studies provide foundational insights into its cytotoxic and cytostatic capabilities.
This compound has demonstrated significant antiproliferative activity against human prostate cancer cell lines. In vitro studies using the WST-1 cell proliferation assay have shown that the compound reduces the viability of both PC-3 and DU145 cells in a dose-dependent manner nih.gov.
Research has established specific half-maximal inhibitory concentration (IC50) values for the compound. In one study, this compound exhibited an IC50 value of 2.226 ± 0.28 μM against the PC-3 cell line nih.govnih.gov. The compound was found to be even more potent against the DU145 prostate cancer cell line, with a reported IC50 value of 1.67 ± 0.18 μM nih.govnih.gov. Another report documented similar activities, with IC50 values of 2.04 ± 0.28 μM and 1.56 ± 0.18 μM against PC-3 and DU145 cells, respectively researchgate.net. These findings underscore the compound's potential as a candidate for development as an anti-prostate cancer agent nih.govnih.gov.
Table 1: Antiproliferative Activity of this compound on Prostate Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| PC-3 | 2.226 ± 0.28 | nih.govnih.gov |
| PC-3 | 2.04 ± 0.28 | researchgate.net |
| DU145 | 1.67 ± 0.18 | nih.govnih.gov |
While studies have been conducted to assess the anti-leukemic properties of crude extracts from plants containing cycloartanes and their analogs against cell lines such as HL-60, K562, MOLM-14, and MonoMac6, specific data detailing the antiproliferative activity of purified this compound against these leukemia cell lines were not available in the reviewed literature researchgate.net.
There is ongoing interest in the effects of cycloartane (B1207475) triterpenoids on various cancers nih.gov. However, specific research findings detailing the in vitro activity of this compound against breast cancer cell lines were not identified in the available literature.
Molecular and Cellular Mechanisms of Action Studies
To understand the basis of its anti-cancer activity, research has delved into the molecular targets and cellular pathways modulated by this compound.
A primary mechanism identified for this compound is the inhibition of specific protein kinases. The compound has been shown to be a potent and highly selective inhibitor of Myotonic dystrophy kinase-related Cdc42–binding kinase alpha (MRCKα) nih.govresearchgate.net. In a comprehensive screening against a panel of 451 kinases, this compound demonstrated strong selectivity for MRCKα, with a dissociation constant (Kd) of 0.26 μM nih.govnih.govresearchgate.net. This high degree of selectivity suggests a targeted mechanism of action, which is a desirable attribute for a therapeutic candidate nih.gov. Information regarding the inhibitory activity of this compound against the MRCKβ isoform was not available in the reviewed scientific literature.
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | Inhibition Metric | Value (μM) | Screening Panel Size | Reference |
|---|
The inhibition of MRCKα kinase by this compound has direct implications for key cellular pathways involved in cancer progression researchgate.net.
Cytoskeleton Control: MRCK kinases are crucial regulators of the cellular cytoskeleton researchgate.net. By inhibiting MRCKα, this compound can interfere with processes such as tumor cell motility and invasion, which are fundamental to metastasis researchgate.net. In prostate cancer, MRCKα can also indirectly activate other kinases like Lim kinase 1 (LIMK 1), which is known to be over-expressed and contributes to tumor cell migration and invasion researchgate.net.
Cell Proliferation Assays: The antiproliferative effects of this compound, as detailed in section 6.1.1, were quantified using the WST-1 assay . This assay measures the metabolic activity of cells, which correlates with cell viability and proliferation, thereby confirming the compound's ability to halt the growth of cancer cells researchgate.net.
Apoptosis Induction in Cellular Models: While the compound effectively reduces cancer cell viability, specific studies detailing the induction of apoptosis (programmed cell death) by this compound were not found in the reviewed literature. Research on structurally similar cycloartane compounds has shown pro-apoptotic activity, but this has not yet been specifically demonstrated for this compound spandidos-publications.comnih.gov.
Investigations into Multidrug Resistance (MDR) Reversal Mechanisms in Cellular Models (e.g., Mouse Lymphoma Cells, ABC transporters)
The phenomenon of multidrug resistance (MDR) presents a significant hurdle in the chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overproduction of efflux pumps from the ATP-binding cassette (ABC) transporter superfamily, such as P-glycoprotein (P-gp), in cancer cells. These transporters actively expel a wide array of cytotoxic compounds, thereby reducing their intracellular concentration and effectiveness. tandfonline.com Research into natural compounds that can counteract this mechanism is a pivotal area of oncology research.
This compound has been identified as a potent agent for reversing MDR in vitro. In studies utilizing a human MDR1 gene-transfected L5178Y mouse lymphoma cell line, this compound demonstrated a significant ability to inhibit the P-gp efflux pump. tandfonline.com The efficacy of MDR reversal is often evaluated using fluorescent substrates like rhodamine 123, where an increase in intracellular fluorescence indicates successful inhibition of the efflux pump.
In a comparative study of fifteen cycloartane triterpenes, this compound was one of the most effective compounds in reversing MDR. tandfonline.com The research suggests that these cycloartanes may function as substrates for ABC transporters, competitively inhibiting the efflux of co-administered anticancer drugs. tandfonline.com
Key structural features of cycloartane triterpenes have been correlated with their MDR-reversing capabilities. A free hydroxyl group at the C-3 position appears to be crucial for activity, as acetylated derivatives at this position were found to be inactive. tandfonline.com Furthermore, the presence of a tertiary hydroxyl group at the C-25 position in the side chain, as seen in this compound, is associated with higher MDR reversal activity. tandfonline.com These findings align with the concept that the spatial arrangement of hydrogen bond donor and acceptor groups is a critical determinant of a compound's potency as an MDR modulator. tandfonline.com
The table below summarizes the MDR reversal activity of this compound compared to other related cycloartanes, highlighting its superior efficacy. The fluorescence activity ratio (R) is a measure of the compound's ability to increase the intracellular accumulation of rhodamine 123 in MDR cells.
Table 1: In Vitro MDR Reversal Activity of Selected Cycloartane Triterpenes
| Compound | Concentration (µg/mL) | Fluorescence Activity Ratio (R) |
|---|---|---|
| This compound | 40 | 46.37 |
| Cycloartane-23-ene-3,25-diol | 40 | 54.61 |
| Cycloart-25-ene-3,24-diol | 40 | 32.89 |
| 3-acetyl-cycloart-25-ene-24-ol | 40 | Ineffective |
Data sourced from a study on human MDR1 gene-transfected mouse lymphoma cells. tandfonline.com
This data underscores the potential of this compound as a lead compound for the development of chemosensitizing agents to be used in combination with conventional cancer therapies.
Other Investigated Biological Activities in Controlled In Vitro Environments
Antioxidant Potential Research (e.g., ABTS Radical Scavenging, Superoxide Anion Radical Scavenging Assays)
While direct studies on the antioxidant potential of this compound using specific assays like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or superoxide anion radical scavenging are not extensively documented, research on related cycloartane triterpenoids provides insight into the potential activities of this class of compounds.
For instance, studies on cycloart-23-ene-3β, 25-diol, a structurally similar compound, have shown dose-dependent antioxidant activity across multiple assays, including superoxide scavenging. nih.gov This compound demonstrated more potent superoxide, hydroxyl, and nitric oxide radical scavenging activity than the standard antioxidant β-tocopherol. nih.gov Conversely, a different study on cycloart-3β, 25-diol reported that it exhibited low scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay compared to standard phenolic antioxidants. researchgate.net
The antioxidant and pro-oxidant activity of natural compounds can be complex and assay-dependent. Research on extracts from plants known to contain cycloartane triterpenes, such as Combretum mellifluum, has demonstrated significant antioxidant activity in fractions containing these compounds. tandfonline.com However, this activity is often attributed to the total phenolic and flavonoid content of the extracts rather than to a single isolated triterpenoid (B12794562). tandfonline.com Therefore, while the cycloartane skeleton is a feature of compounds with documented bioactivity, further specific testing is required to definitively characterize the antioxidant potential of this compound.
Antileishmanial and Other Antimicrobial Activity Studies (as observed for related cycloartanes)
The investigation into the antimicrobial properties of cycloartane triterpenoids has revealed a spectrum of activities against various pathogens. For this compound, a specific antimicrobial activity has been identified.
(24S)-Cycloartane-3β,24,25-triol has been shown to possess antitubercular activity, exhibiting a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Mycobacterium tuberculosis H37Rv. This finding highlights its potential as a scaffold for the development of new antitubercular agents.
In the broader context of related cycloartanes, numerous studies have documented their antimicrobial effects. For example, research on cycloartane-type triterpenes isolated from Combretum mellifluum showed that a supernatant fraction rich in these compounds exhibited the highest potential for inhibiting the growth of Leishmania amazonensis, with a 50% inhibitory concentration (IC50) value of 31.29 μg/ml. tandfonline.com Similarly, triterpenes such as 24-methylene-cycloartanol, isolated from Musa paradisiaca, have demonstrated an anti-promastigote effect against Leishmania infantum chagasi with an effective concentration (EC50) of 16.55 µg/mL.
Furthermore, other novel cycloartane triterpenes isolated from Acalypha communis have exhibited moderate antibacterial activity against vancomycin-resistant enterococci and methicillin-resistant staphylococci, with MIC values as low as 8 µg/mL. researchgate.net These compounds, however, were found to be poorly active against Gram-negative bacteria. researchgate.net
The collective findings suggest that the cycloartane scaffold is a promising chemical framework for antimicrobial drug discovery. The observed antitubercular activity of this compound, along with the antileishmanial and antibacterial activities of its close structural relatives, warrants further investigation into its full antimicrobial spectrum and mechanism of action.
Table 2: Antimicrobial Activities of this compound and Related Compounds
| Compound | Activity Type | Target Organism | Measurement | Result |
|---|---|---|---|---|
| (24S)-Cycloartane-3β,24,25-triol | Antitubercular | Mycobacterium tuberculosis H37Rv | MIC | 32 µg/mL |
| 24-methylene-cycloartanol | Antileishmanial | Leishmania infantum chagasi | EC50 | 16.55 µg/mL |
| 16α-hydroxymollic acid (cycloartane) | Antibacterial | Vancomycin-resistant enterococci | MIC | 8 µg/mL |
| Combretum mellifluum fraction (containing cycloartanes) | Antileishmanial | Leishmania amazonensis | IC50 | 31.29 µg/mL |
Structure Activity Relationship Sar Studies of Cycloartane 3,24,25 Triol and Its Analogs
Influence of Hydroxylation Patterns on Specific Biological Activities
Research comparing Cycloartane-3,24,25-triol with its analog, cycloartane-3,24,25-diol, provides insight into the role of the additional hydroxyl group. This compound has demonstrated potent and selective inhibitory activity against MRCKα kinase, a target associated with prostate cancer. researchgate.netnih.govnih.gov This compound also showed significant cytotoxic effects on prostate cancer cell lines PC-3 and DU145. researchgate.netnih.govnih.gov While the direct comparative bioactivity data for cycloartane-3,24,25-diol against the same targets is not detailed in the provided context, studies on other types of triterpenoids and natural products suggest that an increased number of hydroxyl groups can have varied effects. For instance, in some molecular contexts, increased hydroxylation can enhance the inhibitory effects on certain enzymes. nih.gov Conversely, for other compounds, a lower number of hydroxyl groups can lead to higher lipophilicity, which may enhance penetration through cell membranes and increase cytotoxic activity. mdpi.com
The specific placement of hydroxyl groups is also vital. For example, in a study of cycloartane-type triterpenoids from Trichilia connaroides, the presence of hydroxyl groups at specific positions was found to be important for their moderate cytotoxic effects. researchgate.net The precise location of the three hydroxyl groups in this compound at positions 3, 24, and 25 appears to be a favorable pattern for its observed anti-prostate cancer activity.
Table 1: Comparison of Cycloartane (B1207475) Analogs with Different Hydroxylation
| Compound Name | Key Structural Feature | Observed Biological Activity |
|---|---|---|
| This compound | Hydroxyl groups at C-3, C-24, C-25 | Inhibits MRCKα kinase; Cytotoxic to PC-3 and DU145 prostate cancer cells. researchgate.netnih.govnih.gov |
| Cycloartane-3,24,25-diol | Fewer hydroxyl groups than the triol | Investigated for anti-cancer activity. researchgate.netnih.gov |
Impact of Side-Chain Modifications on Bioactivity Profiles
The side chain attached to the cycloartane core offers a rich scaffold for structural modification, significantly impacting the compound's bioactivity profile. Alterations in side-chain length, polarity, and the presence of functional groups can modulate lipophilicity, steric properties, and the ability to interact with specific binding sites on target proteins.
While direct SAR studies detailing a wide range of side-chain modifications for this compound are not extensively available, general principles from other triterpenoids and complex molecules can be inferred. For instance, modifications that increase lipophilicity can sometimes enhance the transport of a compound across cell membranes, potentially increasing its intracellular concentration and antitumor properties. mdpi.com However, the relationship is not always linear, as excessive lipophilicity can lead to poor aqueous solubility or non-specific binding.
The side chain of this compound, with its terminal diol on a branched alkyl chain, is crucial for its activity. The hydroxyl groups at positions C-24 and C-25 are key features. Modifications such as esterification, etherification, or replacement of these hydroxyls with other functional groups would be expected to drastically alter the bioactivity. For example, studies on other complex natural products have shown that adding acyl groups can introduce new binding sites and control hydrophobicity. mdpi.com Similarly, extending or shortening the alkyl spacer between the steroidal core and the terminal functional groups can impact structural ordering and interaction with biological targets. researchgate.net The introduction of bulky groups or polar functionalities can also significantly influence the molecule's orientation within a receptor's binding pocket, thereby affecting its inhibitory potential. nih.gov
Stereochemical Considerations in Activity Modulation and Specificity
Stereochemistry, the three-dimensional arrangement of atoms, plays a paramount role in the biological activity of cycloartane triterpenoids. The fixed, complex topography of the cycloartane skeleton means that even subtle changes in the orientation of a single substituent can lead to profound differences in how the molecule interacts with its biological target.
The importance of stereochemistry is evident in studies of cycloartane epimers, which are isomers that differ in the configuration at only one stereocenter. A study on cycloartane-type triterpenoids isolated from Trichilia connaroides identified a pair of epimers that displayed different levels of cytotoxic effects, highlighting that the specific spatial arrangement is crucial for activity. researchgate.net
Comparative Analysis of this compound with Other Cycloartane-Type Triterpenoids for SAR Elucidation
To fully elucidate the SAR of this compound, it is beneficial to compare its structure and activity with other known cycloartane-type triterpenoids. This comparative approach helps to identify common structural motifs associated with specific activities and highlights features that confer potency and selectivity.
This compound stands out for its selective inhibition of MRCKα kinase and its activity against prostate cancer cell lines, with IC50 values of 2.226 µM for PC-3 and 1.67 µM for DU145 cells. nih.gov This activity profile can be contrasted with other cycloartanes that exhibit different biological effects. For example, pseudolarnoids F and G, isolated from Pseudolarix amabilis, demonstrated potent antiviral effects against the HSV-1 virus. nih.gov These compounds possess different substitution patterns, including unique spirolactone moieties, which likely direct their activity towards viral targets rather than kinases.
Other cycloartanes, such as those isolated from various Astragalus species, are known for immunoregulatory and other medicinal properties. researchgate.net These often exist as glycosides, where sugar moieties are attached to the cycloartane core. The addition of these bulky, polar sugar groups dramatically changes the physicochemical properties of the molecule, influencing its solubility, distribution, and mechanism of action compared to the aglycone form like this compound.
The analysis suggests that the specific combination of a C-3 hydroxyl group with a dihydroxylated side chain at C-24 and C-25, as seen in this compound, is a key structural feature for its anti-prostate cancer activity. In contrast, the presence of lactone rings, different oxygenation patterns, or glycosylation leads to a diverse range of other biological activities, such as antiviral or immunomodulatory effects.
Table 2: Comparative Bioactivity of Different Cycloartane-Type Triterpenoids
| Compound Name | Source Organism | Key Structural Features | Primary Biological Activity |
|---|---|---|---|
| This compound | Tillandsia recurvata (related diol) | 3,24,25-trihydroxy pattern | Anti-prostate cancer (MRCKα kinase inhibitor). researchgate.netnih.gov |
| Pseudolarnoid F & G | Pseudolarix amabilis | Complex oxygenation, may contain lactones | Antiviral (HSV-1). nih.gov |
| Cycloastragenol | Astragalus species | Different hydroxylation pattern, often glycosylated | Immunoregulatory, anti-inflammatory. researchgate.net |
| Argentatin A | Parthenium argentatum | Contains epoxy and ketone functionalities | Cytotoxic. acs.org |
Future Research Directions and Translational Perspectives for Cycloartane 3,24,25 Triol
Elucidation of Novel Biological Targets and Signaling Pathways through Advanced Research Methodologies
Initial research has identified Cycloartane-3,24,25-triol as a potent and selective inhibitor of myotonic dystrophy kinase-related Cdc42-binding kinase α (MRCKα), a kinase implicated in the proliferation of prostate cancer cells. A significant study demonstrated its strong selectivity for MRCKα out of a panel of 451 kinases, showcasing its potential as a targeted anti-cancer agent. This foundational work provides a clear direction for future research aimed at broadening the understanding of its biological interactions.
Future investigations should employ advanced research methodologies to uncover additional biological targets and delineate the full spectrum of signaling pathways modulated by this compound. Techniques such as chemical proteomics, which utilizes affinity-based probes derived from the compound, can be used to isolate and identify direct binding partners within the cellular proteome. Furthermore, advanced computational approaches, including molecular docking and dynamics simulations, can predict interactions with a wider array of protein targets beyond kinases. Elucidating these novel targets is crucial for understanding its full mechanism of action and identifying potential applications in other diseases where these targets play a critical role.
Advanced Omics-Based Research for Comprehensive Mechanistic Understanding (e.g., Proteomics, Metabolomics)
To achieve a holistic understanding of the cellular response to this compound, advanced "omics" technologies are indispensable. These approaches provide a global snapshot of molecular changes within a cell or organism upon treatment with the compound.
Proteomics: Quantitative proteomics can map the global changes in protein expression and post-translational modifications following treatment with this compound. This can reveal downstream effects of MRCKα inhibition and uncover unexpected pathway modulations, providing a more comprehensive picture of its anti-cancer activity.
Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can identify metabolic pathways that are significantly altered by the compound. This could highlight dependencies of cancer cells on specific metabolic routes that are disrupted by this compound, offering insights into its broader cellular impact and potential synergistic therapeutic strategies.
Integrating these omics datasets will be pivotal in constructing a comprehensive network of the compound's interactions, moving beyond a single-target perspective to a systems-level understanding of its biological effects.
Optimization of Natural Production and Biosynthetic Pathways for Sustainable Research Sourcing
A significant hurdle for the extensive preclinical and potential clinical development of many natural products is the challenge of sustainable and scalable sourcing. While this compound can be isolated from natural sources, reliance on plant extraction is often inefficient and environmentally taxing. Future research must focus on optimizing its production through biotechnological approaches.
The biosynthesis of cycloartane (B1207475) triterpenoids originates from the cyclization of 2,3-oxidosqualene (B107256), a reaction catalyzed by the enzyme cycloartenol (B190886) synthase (CAS). This foundational step is followed by a series of modifications, including oxidations by cytochrome P450 monooxygenases (P450s) and glycosylations by UDP-dependent glycosyltransferases (UGTs), to create the final diverse structures.
Metabolic engineering strategies offer a promising solution for sustainable production. Key approaches include:
Heterologous Production in Microorganisms: Engineering microbial hosts like Saccharomyces cerevisiae (yeast) to produce this compound is a highly attractive strategy. This involves introducing the relevant biosynthetic genes (CAS and specific P450s) into the yeast genome. Production can be further enhanced by upregulating the native mevalonate (B85504) (MVA) pathway to increase the supply of the precursor 2,3-oxidosqualene and downregulating competing pathways, such as sterol biosynthesis.
Plant Cell Culture Optimization: Utilizing plant shoot or hairy root cultures and optimizing growth conditions, including the application of elicitors like methyl jasmonate, can stimulate the production of secondary metabolites, including cycloartane triterpenoids.
These biosynthetic approaches are critical for ensuring a reliable and scalable supply of this compound to support extensive future research.
Development of Novel this compound Derivatives with Enhanced Targeted Activities for Pre-clinical Research
While this compound has demonstrated promising biological activity, the principles of medicinal chemistry suggest that its properties can be further optimized through structural modification. The development of novel semi-synthetic derivatives is a key translational step towards creating preclinical candidates with improved efficacy, selectivity, and pharmacokinetic profiles.
Future research should focus on systematic structure-activity relationship (SAR) studies. This involves the targeted chemical modification of the cycloartane scaffold to probe how different functional groups influence its interaction with biological targets. For instance, modifications to the hydroxyl groups at positions 3, 24, and 25 could lead to derivatives with:
Enhanced Potency: Increased binding affinity for MRCKα or other identified targets.
Improved Selectivity: Reduced off-target effects, leading to a better safety profile.
Favorable Drug-like Properties: Enhanced solubility, metabolic stability, and cell permeability, which are crucial for in vivo efficacy.
By synthesizing and screening a library of novel analogues, researchers can identify lead compounds with superior preclinical characteristics, paving the way for more advanced translational studies.
Q & A
Q. What are the natural sources and extraction methods for Cycloartane-3,24,25-triol?
this compound is primarily isolated from Mangifera indica (mango) and Chrysanthemum morifolium (chrysanthemum) using solvent extraction and chromatographic purification. For example, ethanol or chloroform is used to obtain crude extracts, followed by silica gel column chromatography and crystallization for isolation . The compound’s presence in these plants is confirmed via NMR and mass spectrometry .
Q. What is the molecular structure and key spectroscopic features of this compound?
The compound (C30H52O3) has a pentacyclic cycloartane skeleton with hydroxyl groups at C-3, C-24, and C-25. Key NMR signals include cyclopropane proton doublets (δH 0.52 and 0.73, J = 4.3 Hz) and carbons such as C-3 (δC 216.6, ketone) and C-24/C-25 (δC 73.2–79.6, hydroxylated carbons). These features are critical for structural validation using -NMR, -NMR, and HR-MS .
Q. What preliminary bioactivities have been reported for this compound?
Initial studies highlight anti-prostate cancer activity, with IC50 values of 2.226 ± 0.28 μM (PC-3 cells) and 1.67 ± 0.18 μM (DU145 cells) in viability assays. These findings are derived from MTT or resazurin-based cytotoxicity screens .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s anti-cancer effects?
The compound inhibits MRCKα kinase, a regulator of actin-myosin dynamics, disrupting cancer cell motility and survival. Mechanistic studies involve kinase inhibition assays (IC50 determination) and Western blotting to track apoptosis markers (e.g., Bax/Bcl-2 ratio, caspase-3 activation) . In prostate cancer models, it induces G1 cell cycle arrest and modulates p53 pathways .
Q. How can synthesis challenges for this compound be addressed?
Total synthesis is complicated by stereochemical complexity and hydroxyl group regioselectivity. Strategies include:
- Biomimetic approaches : Leveraging cyclization of oxidosqualene analogs, guided by biosynthetic pathways of related triterpenes.
- Selective protection : Using acetonide groups (e.g., 24,25-acetonide derivatives) to protect diols during synthesis .
- Catalytic methods : Employing hydrogen-bond-directed acylation to differentiate hydroxyl groups .
Q. How should researchers resolve contradictions in reported bioactivity data?
Discrepancies in IC50 values or mechanistic outcomes may arise from differences in:
- Cell lines : PC-3 (androgen-independent) vs. DU145 (androgen-sensitive) prostate cancer models .
- Assay conditions : Varying exposure times (24 vs. 48 hours) or serum concentrations in culture media .
- Compound purity : Impurities in plant-derived extracts vs. synthetic standards. Mitigation involves standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., ATPase activity tests for kinase inhibition ).
Q. What advanced techniques are used to study structure-activity relationships (SAR)?
- Regioselective modification : Acetylation or methylation of hydroxyl groups to assess their roles in MRCKα inhibition .
- Molecular docking : Computational modeling against MRCKα’s ATP-binding pocket (PDB ID: 4MC3) to predict binding affinities .
- Isotopic labeling : Synthesis of -labeled analogs for metabolic tracking in cell-based assays .
Methodological Recommendations
- Bioactivity assays : Use 3D cell cultures or patient-derived xenografts (PDX) to better mimic in vivo conditions .
- Synthetic optimization : Combine enzymatic catalysis (e.g., cytochrome P450s) with chemocatalysis for efficient hydroxylation .
- Data validation : Cross-validate anti-cancer results with CRISPR-mediated MRCKα knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
